1-(3-Isopropoxyphenyl)ethanamine chemical properties
1-(3-Isopropoxyphenyl)ethanamine chemical properties
An In-depth Technical Guide to 1-(3-Isopropoxyphenyl)ethanamine: Properties, Synthesis, and Analysis
Authored by a Senior Application Scientist
Introduction
1-(3-Isopropoxyphenyl)ethanamine, identified by CAS Number 854304-17-9, is a primary amine belonging to the substituted phenethylamine class of compounds.[1] Its molecular structure, featuring an isopropoxy group on the meta-position of the phenyl ring and an amino group on the alpha-carbon of the ethyl side chain, makes it a valuable and versatile intermediate in organic synthesis. The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neurologically active pharmaceuticals.[2][3][4] Consequently, understanding the chemical properties, synthesis, and analytical characterization of derivatives like 1-(3-Isopropoxyphenyl)ethanamine is of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive technical overview of 1-(3-Isopropoxyphenyl)ethanamine, intended for an audience of researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its properties and the strategic choices made in its synthesis and analysis.
Physicochemical and Spectroscopic Properties
The functional groups of 1-(3-Isopropoxyphenyl)ethanamine—a basic primary amine, a lipophilic isopropoxy group, and an aromatic ring—govern its chemical behavior, solubility, and interactions with biological systems.
Core Physicochemical Data
A summary of the key physicochemical properties is presented below. It should be noted that while some properties are readily available, others like boiling and melting points are not extensively documented in public literature and may require experimental determination.
| Property | Value | Source |
| CAS Number | 854304-17-9 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid (in free base form) | Inferred from similar compounds |
| Boiling Point | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate). The hydrochloride salt form would exhibit enhanced water solubility.[3] | Inferred from chemical structure |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the molecule. The following sections detail the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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N-H Stretching: As a primary amine, two characteristic sharp to medium absorption bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5] This feature is a key differentiator from secondary or tertiary amines.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isopropoxy groups will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretching: A strong, prominent peak corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1250 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation.
¹H NMR Spectrum Prediction:
-
Aromatic Protons (4H): These protons on the benzene ring will appear as a complex multiplet pattern in the δ 6.7-7.3 ppm range. The meta-substitution pattern will lead to distinct signals for each aromatic proton.
-
Isopropoxy CH (1H): The methine proton of the isopropoxy group will be a septet (split by 6 equivalent methyl protons) around δ 4.5-4.7 ppm.
-
Ethylamine CH (1H): The methine proton adjacent to the nitrogen and the aromatic ring will be a quartet (split by the 3 methyl protons) around δ 4.0-4.3 ppm.
-
Amine NH₂ (2H): The amine protons typically appear as a broad singlet, which can range from δ 1.5-3.0 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon D₂O exchange.[5]
-
Ethylamine CH₃ (3H): This methyl group will be a doublet (split by the adjacent methine proton) around δ 1.3-1.5 ppm.
-
Isopropoxy CH₃ (6H): The two equivalent methyl groups of the isopropoxy moiety will appear as a doublet (split by the methine proton) around δ 1.2-1.4 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 179.
-
Key Fragmentation: The most significant fragmentation pathway is typically benzylic cleavage, resulting in the loss of a methyl group (•CH₃) to form a highly stable iminium ion at m/z = 164. Another common fragment would arise from the loss of the entire ethylamine side chain.
Synthesis and Analytical Protocols
Synthetic Workflow: Reductive Amination
Reductive amination is the most direct and efficient method for synthesizing 1-(3-Isopropoxyphenyl)ethanamine from its corresponding ketone precursor, 3-isopropoxyacetophenone.[6][7] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine.
The choice of reducing agent is critical for the success of this transformation. While a strong reducing agent like sodium borohydride (NaBH₄) could reduce the starting ketone, a milder, more selective agent is preferred. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the protonated iminium ion much faster than the neutral ketone, maximizing the yield of the desired amine.[6][8]
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-isopropoxyacetophenone (1.0 equiv.) in methanol (0.2 M), add ammonium acetate (5-10 equiv.). Stir the mixture at room temperature.
-
Reductant Addition: After stirring for 30-60 minutes to allow for imine formation, add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2) to hydrolyze any remaining imine and neutralize excess reducing agent. Basify the aqueous solution with 2M NaOH to a pH >10 to deprotonate the amine product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-(3-Isopropoxyphenyl)ethanamine.
Analytical Characterization Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for confirming the identity and assessing the purity of the volatile amine product.
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a suitable solvent like methanol or ethyl acetate.
-
GC Instrument Setup:
-
Instrument: Agilent 7890 Gas Chromatograph with Mass Selective Detector or equivalent.[9]
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Set to 250°C with a split ratio (e.g., 50:1).
-
Oven Program: A typical program would be: hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
-
MS Detector Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identity Confirmation: The retention time of the major peak should be consistent. The mass spectrum of this peak should show the expected molecular ion (m/z 179) and key fragments (e.g., m/z 164).
-
Purity Assessment: The purity can be estimated by the relative peak area percentage of the main product peak compared to any impurity peaks in the total ion chromatogram (TIC).
-
Potential Applications and Safety Considerations
Role in Drug Discovery
The 1-(3-isopropoxyphenyl)ethanamine structure is a valuable building block for creating more complex molecules with potential therapeutic value. Its structural similarity to known neuroactive compounds suggests its utility in developing novel agents targeting the central nervous system.[3][4] The isopropoxy group, in particular, can modulate a compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier compared to simpler methoxy or hydroxy analogs.[3] It can be used as a key intermediate in the synthesis of novel compounds for screening against various biological targets.
Safety and Handling
While a specific, comprehensive toxicological profile for 1-(3-Isopropoxyphenyl)ethanamine is not widely published, data from structurally related phenethylamines and available Safety Data Sheets (SDS) for similar chemicals indicate that it should be handled with care.[10][11][12]
-
Hazards: Assumed to be harmful if swallowed or in contact with skin.[10][11] It is likely to cause skin irritation and serious eye damage or irritation.[11][12][13] May cause respiratory irritation.[11]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Avoid breathing vapors or mist.[11]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
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